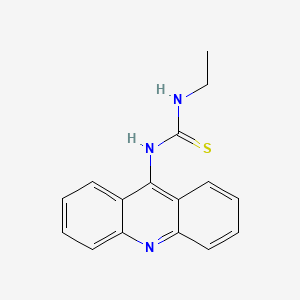
N-Acridin-9-yl-N'-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acridin-9-yl-N’-ethylthiourea is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-Acridin-9-yl-N’-ethylthiourea typically involves the reaction of acridine derivatives with ethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Acridine and ethyl isothiocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 25-50°C.
Procedure: Acridine is dissolved in the solvent, and ethyl isothiocyanate is added dropwise with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-Acridin-9-yl-N’-ethylthiourea.
Chemical Reactions Analysis
N-Acridin-9-yl-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiourea derivatives.
Substitution: N-Acridin-9-yl-N’-ethylthiourea can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic catalysts, appropriate solvents, and controlled temperatures.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex acridine derivatives, which are of interest for their photophysical and photochemical properties.
Biology: N-Acridin-9-yl-N’-ethylthiourea has shown potential as an anticancer agent due to its ability to intercalate with DNA and inhibit the activity of topoisomerase enzymes.
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as cancer and Alzheimer’s disease, owing to its ability to interact with biological targets.
Industry: N-Acridin-9-yl-N’-ethylthiourea is used in the development of fluorescent dyes and materials for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of N-Acridin-9-yl-N’-ethylthiourea involves its interaction with biological molecules, particularly DNA. The compound intercalates between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. As a result, the compound exhibits cytotoxic effects on cancer cells, leading to cell death.
Comparison with Similar Compounds
N-Acridin-9-yl-N’-ethylthiourea can be compared with other acridine derivatives, such as:
Amsacrine: A well-known anticancer agent that also intercalates with DNA and inhibits topoisomerase activity.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with potent anticancer activity.
Triazoloacridone (C-1305): A compound that has shown promise in preclinical studies for its anticancer properties.
N-Acridin-9-yl-N’-ethylthiourea is unique due to its specific thiourea group, which imparts distinct chemical and biological properties compared to other acridine derivatives.
Properties
CAS No. |
848902-79-4 |
|---|---|
Molecular Formula |
C16H15N3S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-acridin-9-yl-3-ethylthiourea |
InChI |
InChI=1S/C16H15N3S/c1-2-17-16(20)19-15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H2,17,18,19,20) |
InChI Key |
XJSAEIDACDMWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

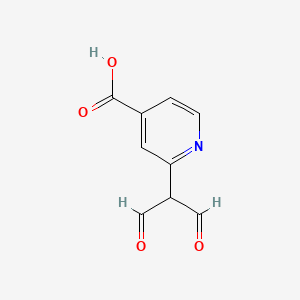

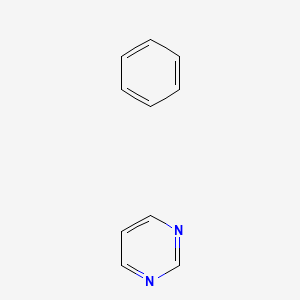
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
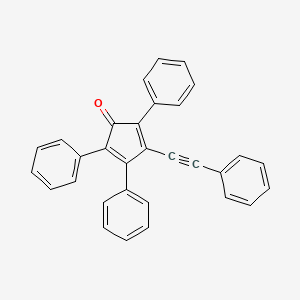

![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
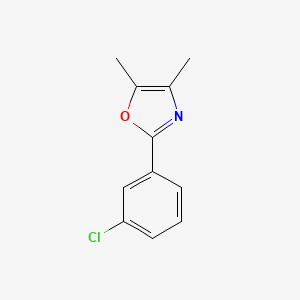
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)


